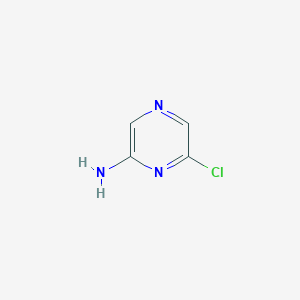

2-Amino-6-chloropyrazine

Descripción general

Descripción

La 2-Amino-6-Cloropirazina es un compuesto orgánico que pertenece a la clase de las aminopirazinas. Contiene un grupo amino unido a un anillo de pirazina, con un átomo de cloro en la posición 6. Este compuesto es conocido por sus aplicaciones en la preparación de moléculas biológicamente activas, particularmente en la química medicinal .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La 2-Amino-6-Cloropirazina se puede sintetizar a través de varios métodos. Un enfoque común implica la cloración de la 2-aminopirazina. El proceso generalmente incluye pasos como la cloración, bromación y cianación catalizada por Pd regioselectivas . Otro método involucra el uso de 3-aminopirazina-2-carboxilato como material de partida, seguido de cloración, diazotación, bromación, hidrólisis de éster y reordenamiento de carboxilo .

Métodos de Producción Industrial

La producción industrial de 2-Amino-6-Cloropirazina a menudo involucra procesos escalables que garantizan un alto rendimiento y pureza. Estos métodos están diseñados para ser eficientes y rentables, haciendo uso de materiales de partida fácilmente disponibles y condiciones de reacción optimizadas .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 2-Amino-6-Cloropirazina experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de cloro se puede sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.

Oxidación y Reducción: El grupo amino puede participar en reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes, agentes oxidantes y agentes reductores. Las condiciones de reacción generalmente implican temperaturas controladas y el uso de catalizadores para mejorar las velocidades de reacción .

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen pirazinas sustituidas, que son intermediarios valiosos en la síntesis de productos farmacéuticos y agroquímicos .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Synthesis of Biologically Active Compounds

2-Amino-6-chloropyrazine is primarily used in the synthesis of A2B adenosine receptor antagonists, which are crucial in various therapeutic areas, including cancer treatment and inflammatory diseases . The compound's structure allows for modifications that enhance its biological activity.

2. Antimycobacterial Agents

Recent studies have evaluated N-pyrazinylbenzamides, derivatives of this compound, for their antimycobacterial properties against Mycobacterium tuberculosis. These compounds demonstrated significant growth inhibition, indicating potential for tuberculosis treatment .

3. Cyclin-dependent Kinase Inhibition

Research indicates that this compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. This inhibition can lead to cell cycle arrest, making it a candidate for cancer therapy .

Agrochemical Applications

1. Herbicides and Fungicides

The compound plays a vital role in the synthesis of various herbicides and fungicides. Its derivatives are designed to target specific biochemical pathways in plants and fungi, providing effective pest control solutions .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant activity of substituted pyrazines, including this compound. The results showed that these compounds exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound derivatives with various biological targets. These studies reveal insights into the compound's mechanism of action and potential therapeutic applications .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | A2B adenosine receptor antagonists | Important for cancer and inflammatory diseases |

| Antimycobacterial agents | Effective against Mycobacterium tuberculosis | |

| CDK2 inhibitors | Potential cancer therapy | |

| Agrochemicals | Herbicides | Target specific plant biochemical pathways |

| Fungicides | Effective pest control solutions | |

| Antioxidant Research | Antioxidant activity studies | Potential in oxidative stress prevention |

Mecanismo De Acción

El mecanismo de acción de la 2-Amino-6-Cloropirazina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la quinasa dependiente de ciclina 2, afectando la regulación del ciclo celular. Los efectos del compuesto están mediados a través de vías que involucran la inhibición enzimática y la unión al receptor .

Comparación Con Compuestos Similares

Compuestos Similares

- 2-Amino-5-Cloropirazina

- 3-Amino-4-Bromo-6-Cloropiridazina

- 2-Bromo-6-Cloropirazina

Singularidad

La 2-Amino-6-Cloropirazina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y reactividad distintas. Esto la convierte en un intermediario valioso en la síntesis de compuestos especializados con posibles aplicaciones terapéuticas .

Actividad Biológica

2-Amino-6-chloropyrazine (CAS No. 33332-28-4) is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : CHClN

- Molecular Weight : 129.547 g/mol

- Solubility : Soluble in dimethyl sulfoxide and methanol .

- IUPAC Name : 6-chloropyrazin-2-amine

Pharmacological Activity

This compound exhibits a range of biological activities, primarily as an inhibitor of various protein kinases. Its most notable action involves the inhibition of serine/threonine-protein kinase CDK2, which plays a crucial role in cell cycle regulation and DNA repair mechanisms .

The compound acts by:

- Inhibiting CDK2 : This inhibition disrupts the phosphorylation of key proteins involved in the G1-S transition and DNA damage checkpoints, thereby affecting cell proliferation and apoptosis .

- Promoting Apoptosis : By modulating the E2F transcriptional program, it influences cellular responses to DNA damage, promoting apoptosis in cancerous cells .

Biological Activity Summary Table

Case Studies

- Antimycobacterial Activity :

- CDK2 Inhibition and Cancer Therapy :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the chlorine atom at position 6 enhances its potency as a kinase inhibitor compared to other pyrazine derivatives. This modification affects lipophilicity and bioavailability, critical factors for drug design .

Propiedades

IUPAC Name |

6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPXVCKCLBROOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067761 | |

| Record name | 2-Amino-6-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33332-28-4 | |

| Record name | 6-Chloro-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33332-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chloropyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033332284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazinamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-6-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-CHLOROPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL0CMW8XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-amino-6-chloropyrazine discussed in the research?

A1: The primary application highlighted in the research is its potential as a tuberculostatic agent. Researchers synthesized various derivatives of this compound, including N-pyrazinylthioureas, N-pyrazinyl-N'-(p-chlorophenyl)thioureas, and N-pyrazinyl-N'-(2,6-dichlorophenyl)thioureas. These derivatives exhibited in vitro tuberculostatic activity with minimum inhibitory concentrations (MICs) ranging from 8 µg/cm³ to 1000 µg/cm³ [].

Q2: How can the structure of this compound be modified to create new derivatives?

A2: The research demonstrates that this compound can be modified at the 2-amino position. Reacting it with various reagents allows for the introduction of different substituents. For instance:

- Alkylation: Reacting with appropriate sodium alkoxides introduces methoxy, benzyloxy, or substituted benzyloxy groups at the 2-amino position [].

- Thiourea formation: Reaction with benzoyl isothiocyanate, p-chlorophenyl isothiocyanate, or 2,6-dichlorophenyl isothiocyanate yields corresponding N-pyrazinylthioureas [].

Q3: Beyond tuberculostatic activity, are there other applications for this compound derivatives?

A3: While the provided research focuses on tuberculostatic activity, this compound derivatives like 4-pyrazinoylmorpholine have been investigated for other biological activities []. Further research is needed to explore potential applications in other therapeutic areas.

Q4: What is the significance of investigating the solubility of this compound?

A4: Understanding the solubility of this compound in various solvents is crucial for:

- Formulation development: Solubility influences the choice of solvents for drug formulation and impacts bioavailability [].

Q5: What synthetic routes are available for this compound?

A5: The research mentions two main routes for synthesizing this compound:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.